REACTION_SMILES
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[CH3:14][S:15](=[O:16])(=[O:17])[OH:18].[O:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1.[c:19]1([S:25](=[O:26])[c:27]2[cH:28][cH:29][cH:30][cH:31][cH:32]2)[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[CH3:14][S:15](=[O:16])(=[O:17])[O-:18].[O:1]([c:2]1[cH:3][cH:4][c:5]([S+:25]([c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[c:27]2[cH:28][cH:29][cH:30][cH:31][cH:32]2)[cH:6][cH:7]1)[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(Oc2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)[O-]
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Name
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Type
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product
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Smiles
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c1ccc(Oc2ccc([S+](c3ccccc3)c3ccccc3)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |